molecular formula C21H23N3O8S B12722228 Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- CAS No. 29446-72-8

Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)-

Cat. No.: B12722228
CAS No.: 29446-72-8
M. Wt: 477.5 g/mol
InChI Key: JZXPDHDNKHOLJH-KBPBESRZSA-N
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Description

Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex organic compound with significant biochemical and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps, starting from basic organic compounds. The process typically includes:

    Formation of the Naphthalenyl Group: This step involves the synthesis of the 1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl moiety through a series of condensation and cyclization reactions.

    Attachment of the Gamma-Glutamyl Group: The gamma-glutamyl group is introduced via peptide coupling reactions, often using reagents like carbodiimides to facilitate the formation of peptide bonds.

    Incorporation of the Cysteinyl Group: The cysteinyl group is added through thiol-ene reactions or other sulfur-based coupling methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides and proteins.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, particularly involving the cysteinyl group.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Nucleophilic substitution reactions can occur at various functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can facilitate oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) and other reducing agents are commonly used for reduction reactions.

    Nucleophiles: Amines, thiols, and other nucleophiles can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked dimers, while substitution reactions can yield a variety of modified peptides.

Scientific Research Applications

Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- has numerous applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification.

    Biology: The compound is employed in studies of protein structure and function, particularly in understanding the role of specific amino acid residues.

    Medicine: Research into its potential therapeutic applications includes investigations into its antioxidant properties and its role in cellular signaling pathways.

    Industry: The compound is used in the development of novel pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)-: is similar to other peptide derivatives, such as glutathione and other gamma-glutamyl peptides.

Uniqueness

    Structural Complexity: The presence of the naphthalenyl group and the specific arrangement of amino acid residues make this compound unique.

    Functional Properties:

Properties

CAS No.

29446-72-8

Molecular Formula

C21H23N3O8S

Molecular Weight

477.5 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H23N3O8S/c1-10-17(29)11-4-2-3-5-12(11)18(30)19(10)33-9-14(21(32)23-8-16(27)28)24-20(31)13(22)6-7-15(25)26/h2-5,13-14H,6-9,22H2,1H3,(H,23,32)(H,24,31)(H,25,26)(H,27,28)/t13-,14-/m0/s1

InChI Key

JZXPDHDNKHOLJH-KBPBESRZSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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